molecular formula C13H20N2OSSi B2920653 6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine CAS No. 945400-91-9

6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine

Cat. No.: B2920653
CAS No.: 945400-91-9
M. Wt: 280.46
InChI Key: JHQJTIIYVDDSEN-UHFFFAOYSA-N
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Description

6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine (hereafter referred to as TBDMS-BTA) is a benzothiazole derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 6-position of the benzothiazole scaffold. This compound is primarily utilized in chemical sensing and biomedical research due to its fluoride-responsive properties and synthetic versatility . The TBDMS group acts as a fluoride-sensitive "warhead," enabling applications in aqueous fluoride detection and live-cell imaging. However, its poor water solubility often necessitates structural modifications, such as conjugation with hydrophilic moieties (e.g., glucosamine), to enhance biocompatibility .

Properties

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)17-12(14)15-10/h6-8H,1-5H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQJTIIYVDDSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced by reacting the hydroxyl group of the benzo[d]thiazole derivative with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The benzo[d]thiazole core is known to interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Benzothiazol-2-amine derivatives are widely studied for their diverse biological activities, synthetic adaptability, and functional group tolerance. Below, TBDMS-BTA is compared with structurally analogous compounds, focusing on substituent effects, biological activities, and synthetic challenges.

Substituent Effects at the 6-Position

The 6-position of the benzothiazole core is critical for modulating chemical and biological properties. Key comparisons include:

Compound 6-Substituent Key Properties/Activities References
TBDMS-BTA TBDMS ether Fluoride sensing, poor water solubility, requires glucosamide modification for imaging
6-(4-Methoxyphenyl)-BTA (3c) 4-Methoxyphenyl Potent urease inhibition (IC₅₀ = 28.57 μg/mL), NO scavenging (67% at 50 μg/mL)
6-p-Tolyl-BTA (3a) p-Tolyl NO scavenging (67% at 50 μg/mL, IC₅₀ = 38.19 μg/mL)
6-Bromo-BTA (4) Bromine Moderate NO scavenging (54% at 50 μg/mL), urease inhibition
6-(Trifluoromethoxy)-BTA (Riluzole) Trifluoromethoxy ABAD/17β-HSD10 inhibition for Alzheimer’s disease, high synthetic yield (94%)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br in 4 ) or trifluoromethoxy groups enhance enzymatic inhibition but may reduce solubility.
  • Aryl Groups: Aryl substituents (e.g., 4-methoxyphenyl in 3c) improve urease inhibition and nitric oxide (NO) scavenging, likely due to enhanced π-π interactions with biological targets .
  • Silyl Groups : The TBDMS group in TBDMS-BTA enables fluoride detection but necessitates solubility-enhancing modifications .

Biological Activity

6-((tert-Butyldimethylsilyl)oxy)benzo[d]thiazol-2-amine, a benzothiazole derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which facilitates interactions with various biological targets. The following sections explore its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C13H20N2OSi
  • Molecular Weight : 280.46 g/mol
  • CAS Number : 945400-91-9

Synthesis

The synthesis of this compound typically involves the functionalization of benzothiazole derivatives. The tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, which are critical for biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant inhibition of cancer cell proliferation across various cell lines:

Cell Line IC50 (µM) Effect
A4311.5Inhibition of proliferation
A5492.0Induction of apoptosis
H12992.5Cell cycle arrest

The compound exhibits dual action by not only inhibiting cancer cell growth but also reducing inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .

The mechanism underlying the anticancer activity involves the modulation of key signaling pathways:

  • AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation.
  • ERK Pathway Inhibition : It also affects the ERK pathway, leading to altered gene expression associated with cell growth and differentiation.

Flow cytometry analyses indicate that treatment with this compound results in increased apoptotic cells and altered cell cycle distribution, suggesting its potential as a therapeutic agent against tumors .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies conducted on RAW264.7 macrophages revealed that this compound significantly decreased the expression levels of pro-inflammatory cytokines:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-615030
TNF-α20050

These findings suggest that the compound may serve as a dual-action agent for treating conditions characterized by both inflammation and cancer .

Case Studies

  • Study on Antitumor Activity : A recent study synthesized a series of benzothiazole derivatives, including the target compound, and evaluated their effects on human cancer cell lines (A431, A549). The results indicated that compounds with similar structural modifications exhibited enhanced anticancer properties compared to their predecessors .
  • Inflammation and Cancer Link : Another investigation focused on the relationship between inflammation and cancer progression. The study demonstrated that inhibiting inflammatory cytokines could reduce tumor growth in vivo, supporting the therapeutic potential of compounds like this compound .

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